Cas no 421590-58-1 (N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide)

N-(2,4-ジメトキシフェニル)-4-オキソ-3-ペンチル-2-スルファニリデン-1,2,3,4-テトラヒドロキナゾリン-7-カルボキサミドは、キナゾリン骨格を有する複素環化合物であり、医薬品中間体や生物活性分子としての応用が期待されています。2位のチオケトン基と4位のケトン基が特徴的な構造を持ち、分子内の電子分布を最適化することで高い反応性と選択性を発揮します。3位のペンチル鎖と7位のカルボキサミド基は、脂溶性と分子認識能の向上に寄与し、標的タンパク質との相互作用を強化します。2,4-ジメトキシフェニルアミド部位はπ電子系を拡張し、光物理的特性の制御が可能です。この化合物は有機合成化学や創薬研究において、新規リード化合物の開発基盤として有用です。

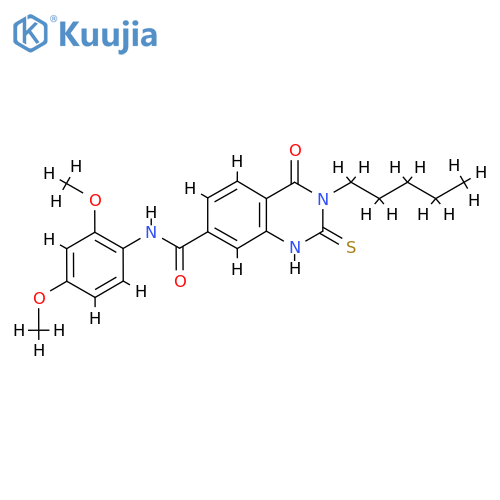

421590-58-1 structure

商品名:N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

CAS番号:421590-58-1

MF:C22H25N3O4S

メガワット:427.516604185104

CID:5435699

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide 化学的及び物理的性質

名前と識別子

-

- N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1H-quinazoline-7-carboxamide

- N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide

-

- インチ: 1S/C22H25N3O4S/c1-4-5-6-11-25-21(27)16-9-7-14(12-18(16)24-22(25)30)20(26)23-17-10-8-15(28-2)13-19(17)29-3/h7-10,12-13H,4-6,11H2,1-3H3,(H,23,26)(H,24,30)

- InChIKey: HUJULOHGFPHVIM-UHFFFAOYSA-N

- ほほえんだ: S=C1N([H])C2C([H])=C(C(N([H])C3C([H])=C([H])C(=C([H])C=3OC([H])([H])[H])OC([H])([H])[H])=O)C([H])=C([H])C=2C(N1C([H])([H])C([H])([H])C([H])([H])C([H])([H])C([H])([H])[H])=O

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F3168-0109-2mg |

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

421590-58-1 | 90%+ | 2mg |

$59.0 | 2023-04-27 | |

| Life Chemicals | F3168-0109-30mg |

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

421590-58-1 | 90%+ | 30mg |

$119.0 | 2023-04-27 | |

| Life Chemicals | F3168-0109-20μmol |

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

421590-58-1 | 90%+ | 20μl |

$79.0 | 2023-04-27 | |

| Life Chemicals | F3168-0109-10μmol |

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

421590-58-1 | 90%+ | 10μl |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3168-0109-1mg |

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

421590-58-1 | 90%+ | 1mg |

$54.0 | 2023-04-27 | |

| Life Chemicals | F3168-0109-25mg |

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

421590-58-1 | 90%+ | 25mg |

$109.0 | 2023-04-27 | |

| Life Chemicals | F3168-0109-5μmol |

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

421590-58-1 | 90%+ | 5μl |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3168-0109-5mg |

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

421590-58-1 | 90%+ | 5mg |

$69.0 | 2023-04-27 | |

| Life Chemicals | F3168-0109-3mg |

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

421590-58-1 | 90%+ | 3mg |

$63.0 | 2023-04-27 | |

| Life Chemicals | F3168-0109-10mg |

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide |

421590-58-1 | 90%+ | 10mg |

$79.0 | 2023-04-27 |

N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide 関連文献

-

Harish R. Talele,Ashutosh V. Bedekar Org. Biomol. Chem., 2012,10, 8579-8582

-

Jun Wang,Michael G. Gardiner,Evan J. Peacock,Brian W. Skelton,Allan H. White Dalton Trans., 2003, 161-162

-

Arun Kumar Yadav,Anita,Sunil Kumar,Anjali Panchwanee,V. Raghavendra Reddy,Sajal Biring RSC Adv., 2017,7, 39434-39442

-

Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736

421590-58-1 (N-(2,4-dimethoxyphenyl)-4-oxo-3-pentyl-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide) 関連製品

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 607738-00-1(2-(4-(4-Fluorophenyl)-1H-pyrazol-3-yl)-6-methylpyridine)

- 1822678-08-9(2-(2,4-Dimethylphenyl)-6-methyl-4,5-dihydropyridazin-3(2H)-one)

- 886955-92-6(N-(4-acetamidophenyl)-2-(7-fluoro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanylacetamide)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 2098015-65-5(2-Azido-1-(6-oxa-2-azaspiro[4.5]decan-2-yl)ethan-1-one)

- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1499177-28-4(2-(2-amino-3-ethoxy-3-oxopropyl)sulfanylacetic acid)

- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)

推奨される供給者

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Jinhuan Chemical CO., LTD.

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量